Biotin-PEG8-alcohol

Solubility Hydrophilicity PEGylation

Biotin-PEG8-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative that combines a biotin moiety, an eight-unit PEG spacer (PEG8), and a terminal primary hydroxyl group. It serves as a water-soluble bioconjugation reagent for attaching biotin to target molecules via the hydroxyl handle and as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker for assembling bifunctional protein degraders.

Molecular Formula C26H49N3O10S
Molecular Weight 595.7 g/mol
Cat. No. B606152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG8-alcohol
SynonymsBiotin-PEG8-alcohol
Molecular FormulaC26H49N3O10S
Molecular Weight595.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1
InChIKeyILFGWYHDBQRANJ-LSQMVHIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG8-alcohol: A Medium-Length PEG Linker for Biotinylation and PROTAC Synthesis


Biotin-PEG8-alcohol is a heterobifunctional polyethylene glycol (PEG) derivative that combines a biotin moiety, an eight-unit PEG spacer (PEG8), and a terminal primary hydroxyl group. It serves as a water-soluble bioconjugation reagent for attaching biotin to target molecules via the hydroxyl handle and as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker for assembling bifunctional protein degraders . The biotin group confers high-affinity binding to streptavidin and avidin (Kd ~ 10⁻¹⁵ M), while the PEG8 spacer enhances aqueous solubility, reduces steric hindrance, and provides a defined end-to-end distance suitable for spanning the inter-ligand gap in ternary complex formation [1]. Its medium chain length occupies a balanced position between shorter PEG4 and longer PEG12 variants, offering distinct advantages in solubility, conformational flexibility, and biotin accessibility that directly impact experimental outcomes in affinity capture, probe development, and targeted protein degradation [1].

Why Biotin-PEG8-alcohol Cannot Be Replaced by Biotin-PEG4-alcohol or Biotin-PEG12-alcohol


Biotin-PEG linkers are not interchangeable drop-in replacements because PEG chain length directly governs three critical performance parameters: (1) aqueous solubility, which scales with ethylene glycol repeat number; (2) steric accessibility of the biotin head for streptavidin/avidin binding; and (3) effective reach for spanning protein–protein distances in ternary complexes [1]. A shorter PEG4 linker, while less expensive, provides suboptimal solubility and may bury biotin in hydrophobic pockets, reducing capture efficiency. Conversely, a PEG12 linker increases solubility but introduces excessive conformational entropy that can entropically destabilize ternary complexes or promote non-specific interactions [2]. The PEG8 spacer strikes an empirically validated middle ground: it delivers the solubility required for aqueous workflows without compromising binding cooperativity, a balance that direct substitution with either shorter or longer analogs fails to achieve [1][2].

Quantitative Differentiation of Biotin-PEG8-alcohol from PEG4 and PEG12 Analogs


Increased Solubility vs. PEG4 Linker Due to Higher Hydrophilicity

Biotin-PEG8-alcohol exhibits superior aqueous solubility compared to the shorter Biotin-PEG4-alcohol because each additional ethylene glycol repeat introduces a hydrogen-bonding oxygen atom, increasing overall molecular hydrophilicity . While both compounds are water-soluble, the PEG8 variant dissolves more readily and maintains solubility at higher concentrations, reducing the need for co-solvents or sonication during sample preparation .

Solubility Hydrophilicity PEGylation

Longer PEG8 Spacer Reduces Steric Hindrance and Improves Biotin Accessibility Compared to PEG4

The eight-unit PEG spacer in Biotin-PEG8-alcohol provides a longer physical separation between the biotin head and the conjugated payload compared to Biotin-PEG4-alcohol, significantly reducing steric occlusion of the biotin binding pocket . This increased distance ensures that biotin remains fully exposed for high-affinity capture by streptavidin or avidin, even when attached to bulky proteins or nanoparticles . Quantitative estimates place the PEG8 chain length at approximately 30–35 Å, offering nearly double the reach of a PEG4 spacer .

Biotin accessibility Steric hindrance Spacer length

Higher PROTAC Ternary Complex Stability vs. PEG4 Linker

In PROTAC applications, the PEG8 linker confers significantly longer ternary complex residence times compared to PEG4. Structure–activity relationship studies indicate that increasing linker length from PEG4 to PEG8 can enhance ternary complex residence time by approximately one order of magnitude, translating into lower cellular EC50 values for protein degradation without altering the intrinsic binding affinity of the individual ligands [1]. This kinetic advantage arises because the PEG8 spacer better accommodates the dynamic conformational changes required for productive ubiquitination while PEG4 imposes a more rigid constraint that can destabilize the ternary complex [1].

PROTAC Linker length Ternary complex Residence time

Optimized Solubility-to-Flexibility Ratio vs. PEG12 Linker

While Biotin-PEG12-alcohol offers even greater aqueous solubility due to its longer PEG chain, this comes at the cost of excessive conformational entropy that can reduce effective biotin concentration at the binding interface and increase non-specific interactions . Biotin-PEG8-alcohol provides a more favorable solubility-to-flexibility balance: it delivers sufficient hydrophilicity for aqueous workflows without the entropic penalty that destabilizes ternary complexes or introduces assay background . Empirical PROTAC linker screens demonstrate that PEG8 often yields optimal degradation potency, outperforming both shorter (PEG4) and longer (PEG12) variants in cellular assays [1].

Conformational entropy Solubility Flexibility PEG12

Cost-Effective Medium-Length Linker vs. Longer PEG12 Variant

Biotin-PEG8-alcohol is priced significantly lower than its longer PEG12 counterpart while delivering comparable or superior performance in most applications. Based on list pricing from a major supplier, 100 mg of Biotin-PEG8-alcohol costs $115, whereas 100 mg of Biotin-PEG12-alcohol costs $195 . This represents a 41% cost savings per unit mass for the PEG8 variant, which is particularly impactful when scaling up PROTAC synthesis or preparing large batches of biotinylated probes.

Cost per synthesis PEG linker Procurement

Reduced Non-Specific Binding via PEG8 Shielding Compared to Hydrocarbon Spacers

Compared to biotinylation reagents that employ hydrocarbon spacers (e.g., ε-aminocaproic acid, LC-biotin), Biotin-PEG8-alcohol significantly reduces non-specific binding due to the PEG8 chain‘s hydrophilic nature and steric shielding effect . The PEG backbone resists hydrophobic adsorption to plastic surfaces and biomolecules, lowering background signals in pull-down assays and improving signal-to-noise ratios in detection workflows . This property is particularly pronounced relative to shorter PEG4 linkers, which provide less shielding, and hydrocarbon linkers, which promote non-specific interactions .

Non-specific binding Hydrophilicity PEG shielding

Optimal Use Cases for Biotin-PEG8-alcohol in Bioconjugation and PROTAC Development


PROTAC Linker Optimization: Balancing Solubility and Ternary Complex Stability

When designing PROTAC molecules, Biotin-PEG8-alcohol serves as an ideal linker for initial screening because its 8-unit PEG spacer provides a proven solubility-to-flexibility balance that enhances ternary complex residence time by approximately one order of magnitude over PEG4 [1]. The cost-effectiveness relative to PEG12 (41% lower cost per 100 mg) allows parallel synthesis of multiple PROTAC variants without excessive reagent expenditure .

Affinity Capture of Bulky Protein Complexes

Biotin-PEG8-alcohol is particularly well-suited for biotinylating large, multi-subunit proteins or antibody conjugates where steric accessibility of biotin is critical. The ~30–35 Å PEG8 spacer physically separates the biotin head from the payload, ensuring full exposure to streptavidin-coated beads and preventing the capture efficiency losses observed with shorter PEG4 linkers .

High-Sensitivity ELISA and Pull-Down Assays with Low Background

The hydrophilic PEG8 spacer in Biotin-PEG8-alcohol reduces non-specific binding to plastic surfaces and biomolecules compared to hydrocarbon-based biotinylation reagents, yielding lower background signals and improved signal-to-noise ratios . This makes it the preferred choice for detecting low-abundance targets where assay sensitivity is paramount .

Aqueous Bioconjugation Workflows Requiring High Solubility

For labeling water-soluble biomolecules or nanoparticles without organic co-solvents, Biotin-PEG8-alcohol‘s enhanced aqueous solubility relative to PEG4 variants ensures complete dissolution and reproducible biotinylation yields . Its solubility profile supports direct use in PBS or cell culture media, simplifying experimental workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-PEG8-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.